![molecular formula C23H18O2 B13997447 1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 68727-87-7](/img/structure/B13997447.png)
1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Triphenyl-3-oxabicyclo[310]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the reaction of triphenylcyclopropenium salts with suitable nucleophiles under controlled conditions. One common method involves the use of triphenylcyclopropenium bromide and an appropriate nucleophile in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxabicyclo ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxabicyclohexane derivatives.
Scientific Research Applications
1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one is unique due to its triphenyl substitution, which imparts distinct chemical properties and reactivity compared to other oxabicyclohexane derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
68727-87-7 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,4,4-triphenyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C23H18O2/c24-21-22(17-10-4-1-5-11-17)16-20(22)23(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
DHCYKQGURXPMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(C(=O)OC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



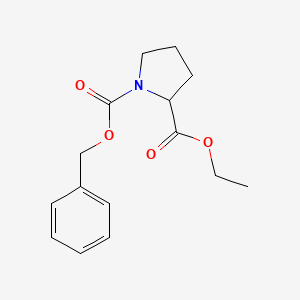
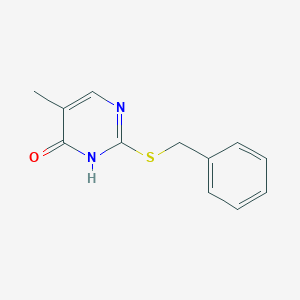
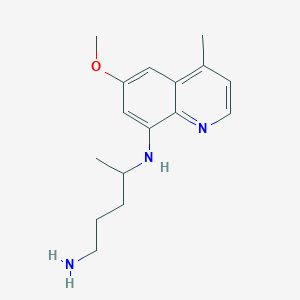
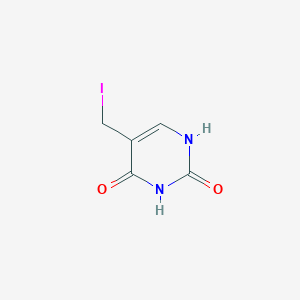

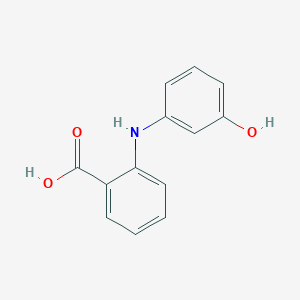

![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

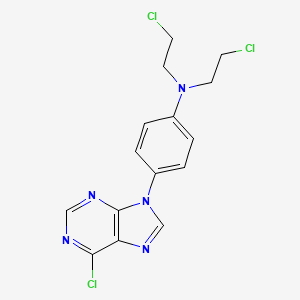
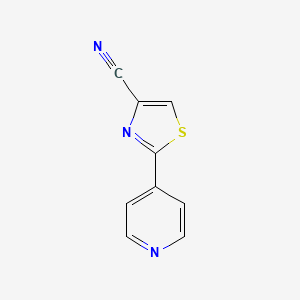
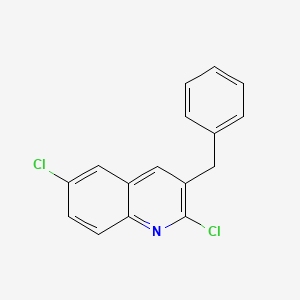
![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)
